molecular formula C9H8FIO2 B3214662 Methyl 6-fluoro-3-iodo-2-methylbenzoate CAS No. 1149379-04-3

Methyl 6-fluoro-3-iodo-2-methylbenzoate

Cat. No.: B3214662
CAS No.: 1149379-04-3
M. Wt: 294.06 g/mol
InChI Key: NYDCIEIYYLSXAT-UHFFFAOYSA-N
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Description

Contextualizing Halogenated Benzoate (B1203000) Esters in Contemporary Organic Synthesis

Halogenated benzoate esters are a class of organic compounds that feature a benzene (B151609) ring substituted with one or more halogen atoms (fluorine, chlorine, bromine, or iodine) and a benzoate ester functional group. evitachem.com These compounds are of considerable importance in contemporary organic synthesis due to the diverse reactivity imparted by the halogen substituents. nih.gov Halogen atoms can act as directing groups in electrophilic aromatic substitution reactions and are crucial participants in a wide array of cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. These reactions are fundamental in the formation of carbon-carbon and carbon-heteroatom bonds, which are essential steps in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. researchgate.netnih.gov The presence of an ester group also offers a handle for further chemical transformations, including hydrolysis to the corresponding carboxylic acid or amidation. libretexts.org

The specific type of halogen atom significantly influences the reactivity of the benzoate ester. For instance, the carbon-iodine bond is generally the most reactive towards oxidative addition in palladium-catalyzed cross-coupling reactions, making iodo-substituted benzoates highly valuable starting materials. acs.org Fluorine substitution, on the other hand, can profoundly impact the electronic properties, metabolic stability, and bioavailability of a molecule, a feature extensively exploited in medicinal chemistry. nih.gov

Significance of Methyl 6-fluoro-3-iodo-2-methylbenzoate as a Complex Synthetic Building Block

This compound (CAS Number 1149379-04-3) is a prime example of a complex and highly functionalized synthetic building block. aablocks.combldpharm.com Its structure, featuring a fluorine atom, an iodine atom, a methyl group, and a methyl ester group on the benzene ring, offers multiple points for selective chemical modification. The presence of both a highly reactive iodine atom and a bioisosterically important fluorine atom makes this compound particularly attractive for the synthesis of novel and complex molecules. acs.orgnih.gov

The strategic placement of these substituents creates a unique electronic and steric environment on the aromatic ring, influencing the regioselectivity of subsequent reactions. This complexity allows for a stepwise and controlled elaboration of the molecule, enabling chemists to build intricate structures with a high degree of precision. The methyl group further adds to the structural diversity and can influence the conformational properties of the final products.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 1149379-04-3 aablocks.combldpharm.com
Molecular Formula C9H8FIO2 bldpharm.com
Molecular Weight 294.06 g/mol bldpharm.comcymitquimica.com
Appearance Not specified in detail, likely a solid
Purity Typically offered at ≥98%
Storage Recommended to be stored in a dark place under an inert atmosphere, at 2-8°C. chemicalbook.com

This table is based on data available from chemical suppliers and general knowledge of similar compounds. Specific properties may vary between batches and suppliers.

Overview of Academic Research Trajectories for this compound

While specific academic research focusing exclusively on this compound is not extensively documented in publicly available literature, its structural motifs point towards several potential research trajectories. The primary area of interest lies in its application as an intermediate in the synthesis of biologically active compounds. researchgate.net The combination of fluorine and iodine substituents is a common feature in many modern pharmaceuticals and agrochemicals. nih.gov

Research efforts would likely involve the use of this molecule in palladium-catalyzed cross-coupling reactions to introduce a variety of substituents at the iodine-bearing position. The fluorine atom and the methyl group would serve to fine-tune the properties of the resulting products. Furthermore, the ester functionality can be readily converted to a carboxylic acid or an amide, opening up another avenue for derivatization and the introduction of pharmacophoric groups. libretexts.org

Scope and Objectives of the Comprehensive Research Compendium

This article aims to provide a comprehensive overview of the chemical compound this compound, focusing on its role as a sophisticated building block in organic synthesis. The subsequent sections will delve into detailed research findings, including its synthesis and potential applications, based on the available scientific literature and patent information. The objective is to present a scientifically accurate and thorough resource for researchers in the fields of organic chemistry, medicinal chemistry, and materials science who are interested in the utilization of complex halogenated aromatic compounds. This compendium will strictly adhere to the outlined structure, providing a focused and in-depth analysis of this specific molecule.

An in-depth analysis of the synthetic strategies for complex organic molecules is fundamental to the advancement of chemical and pharmaceutical sciences. This article focuses exclusively on the chemical compound this compound, providing a detailed examination of its retrosynthetic analysis and the strategic design considerations for its synthesis.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 6-fluoro-3-iodo-2-methylbenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8FIO2/c1-5-7(11)4-3-6(10)8(5)9(12)13-2/h3-4H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYDCIEIYYLSXAT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1C(=O)OC)F)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8FIO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701212372
Record name Benzoic acid, 6-fluoro-3-iodo-2-methyl-, methyl ester
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Molecular Weight

294.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1149379-04-3
Record name Benzoic acid, 6-fluoro-3-iodo-2-methyl-, methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1149379-04-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzoic acid, 6-fluoro-3-iodo-2-methyl-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701212372
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthetic Analysis and Strategic Design for Methyl 6 Fluoro 3 Iodo 2 Methylbenzoate

The synthesis of a poly-substituted aromatic compound such as Methyl 6-fluoro-3-iodo-2-methylbenzoate requires careful planning to control the regiochemistry of the substituent placement. A retrosynthetic approach is the most logical method to deconstruct the molecule and devise a viable synthetic pathway. openstax.org This process involves breaking down the target molecule into simpler, commercially available starting materials by identifying key bond disconnections that correspond to reliable chemical reactions.

Synthetic Methodologies for Methyl 6 Fluoro 3 Iodo 2 Methylbenzoate

Stepwise Elaboration Approaches from Readily Available Precursors

Stepwise elaboration involves the sequential introduction of functional groups onto a simpler aromatic core. This approach allows for precise control over the substitution pattern.

A common and logical approach to the synthesis of Methyl 6-fluoro-3-iodo-2-methylbenzoate involves the initial preparation of the corresponding carboxylic acid, 6-fluoro-3-iodo-2-methylbenzoic acid, followed by esterification.

One plausible route begins with a suitable fluorinated and methylated benzoic acid derivative. For instance, the synthesis could start from 2-fluoro-6-methylbenzoic acid. The key challenge lies in the regioselective introduction of the iodine atom at the C3 position.

A direct esterification of 3-fluoro-6-iodo-2-methylbenzoic acid provides the target molecule. A known method involves treating the carboxylic acid with oxalyl dichloride and a catalytic amount of dimethylformamide (DMF) in a solvent like dichloromethane (B109758) (DCM). This generates the acyl chloride in situ, which is then reacted with methanol (B129727) to yield this compound. chemicalbook.com

Table 1: Esterification of 3-Fluoro-6-iodo-2-methylbenzoic acid

Reactant 1Reactant 2ReagentsSolventProduct
3-Fluoro-6-iodo-2-methylbenzoic acidMethanolOxalyl dichloride, DMFDichloromethaneThis compound

A related synthetic pathway for a similar compound, 3-Bromo-6-fluoro-2-iodobenzoic acid, involves the sequential halogenation of a benzoic acid derivative, highlighting the feasibility of this general strategy.

Directed ortho-metalation (DoM) is a powerful tool for the regioselective functionalization of aromatic rings. rsc.org This strategy relies on a directing metalation group (DMG) that complexes with an organolithium reagent, facilitating deprotonation at the adjacent ortho position. The resulting aryllithium species can then be quenched with an electrophile. rsc.org

In the context of synthesizing this compound, a plausible precursor would be a benzoic acid derivative where the carboxylic acid or a derivative thereof acts as the DMG. The fluorine and methyl groups would already be in place. For example, starting with 2-fluoro-6-methylbenzoic acid, the carboxylate group could direct lithiation to the C3 position. However, the presence of the acidic carboxylic proton necessitates the use of excess organolithium reagent or a protection strategy.

Research by Nguyen, Castanet, and Mortier has shown that unprotected 2-methoxybenzoic acid can be deprotonated exclusively at the position ortho to the carboxylate using s-BuLi/TMEDA. nih.gov A similar principle could potentially be applied to a suitably substituted benzoic acid to introduce the iodine atom. The resulting lithiated intermediate would then be quenched with an iodine source, such as molecular iodine (I₂) or 1,2-diiodoethane.

Table 2: Hypothetical Directed Ortho-Iodination

Starting MaterialReagentsElectrophileProduct
2-Fluoro-6-methylbenzoic acid derivatives-BuLi/TMEDAI₂6-Fluoro-3-iodo-2-methylbenzoic acid derivative

It is important to note that the regioselectivity of DoM can be influenced by the interplay of multiple directing groups on the ring. jddhs.com

Palladium-catalyzed carbonylation reactions offer a direct method for the introduction of a carbonyl group, which can then be converted to an ester. This approach would typically involve the carbonylation of an aryl halide or triflate in the presence of carbon monoxide and an alcohol.

A potential synthetic route could start with a precursor such as 1-fluoro-4-iodo-3-methyl-2-halobenzene. A palladium catalyst, in the presence of carbon monoxide and methanol, could facilitate the carbonylation at the most reactive C-X bond (where X is a halogen other than iodine), followed by esterification to form the methyl benzoate (B1203000) derivative. The success of this strategy hinges on the selective carbonylation of one C-X bond in the presence of the C-I bond.

General palladium-catalyzed carbonylation reactions are well-established industrial processes for the synthesis of carbonylated compounds from various substrates. rsc.org

Convergent Synthetic Route Development

For this compound, a convergent strategy could involve the coupling of two smaller, functionalized fragments. For example, a Suzuki or other cross-coupling reaction could be envisioned between a boronic acid derivative containing the fluoro and methyl substituents and a suitably halogenated aromatic partner containing the iodo and ester functionalities.

While specific convergent routes for this exact molecule are not readily found in the literature, the principles of convergent synthesis are widely applied in the preparation of polysubstituted aromatic compounds. rsc.orgbohrium.com

Optimization of Reaction Conditions for Enhanced Yield and Selectivity

The synthesis of a polysubstituted benzene (B151609) derivative like this compound often requires careful optimization of reaction conditions to maximize yield and regioselectivity, while minimizing the formation of side products.

Key parameters that can be optimized include:

Catalyst System: For cross-coupling and carbonylation reactions, the choice of palladium catalyst and ligands is crucial.

Reaction Temperature: Temperature can significantly influence reaction rates and the formation of byproducts.

Solvent: The polarity and aprotic/protic nature of the solvent can affect solubility, reaction kinetics, and product distribution.

Reagent Stoichiometry: The molar ratios of reactants and reagents can impact conversion and selectivity.

Reaction Time: Monitoring the reaction progress allows for quenching at the optimal time to maximize product yield and minimize degradation.

For instance, in the ortho-iodination of benzoic acids, the choice of the directing group, the iodinating agent, and the reaction conditions are critical for achieving high regioselectivity. researchgate.net Research on the ortho-iodination of benzoic acids has explored various catalysts and conditions to improve efficiency. acs.org

Green Chemistry Principles and Sustainable Synthesis of this compound

The application of green chemistry principles is increasingly important in chemical synthesis to minimize environmental impact. For the synthesis of this compound, several aspects can be considered to make the process more sustainable.

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. Catalytic reactions are inherently more atom-economical than stoichiometric ones. dcatvci.org

Use of Safer Solvents: Replacing hazardous organic solvents with greener alternatives such as water, supercritical fluids, or bio-based solvents. jddhs.com

Energy Efficiency: Employing methods that reduce energy consumption, such as microwave-assisted synthesis or flow chemistry. jddhs.com

Use of Renewable Feedstocks: While not directly applicable to this specific synthesis, the broader goal is to utilize starting materials derived from renewable sources.

Catalysis: The use of catalysts, especially those that are recyclable and can operate under mild conditions, is a cornerstone of green chemistry. rsc.org This includes biocatalysis and the use of non-toxic metal catalysts.

In the context of halogenation, which is a key step in the synthesis, green approaches focus on replacing hazardous halogenating agents with safer alternatives and developing catalytic methods that use halide salts. rsc.org

Reactivity and Mechanistic Investigations of Methyl 6 Fluoro 3 Iodo 2 Methylbenzoate

Reactivity of the Iodo Substituent in Transition Metal-Catalyzed Cross-Coupling Reactions

The carbon-iodine bond is the most reactive of the carbon-halogen bonds in transition metal-catalyzed cross-coupling reactions due to its lower bond dissociation energy. This makes the iodo substituent on the aromatic ring of methyl 6-fluoro-3-iodo-2-methylbenzoate a prime site for the formation of new carbon-carbon and carbon-heteroatom bonds, which are fundamental transformations in modern organic synthesis.

The Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling reaction between an organohalide and an organoboron compound. In the case of this compound, the iodo group serves as the electrophilic partner. The reaction proceeds via a catalytic cycle involving the oxidative addition of the aryl iodide to a palladium(0) complex, followed by transmetalation with the organoboron species and subsequent reductive elimination to yield the coupled product and regenerate the palladium(0) catalyst.

The presence of the ortho-methyl and ortho-fluoro substituents relative to the reacting iodo group can influence the reaction kinetics and efficiency. The methyl group may exert a moderate steric hindrance, while the electron-withdrawing fluoro group can enhance the rate of oxidative addition.

Detailed research findings have demonstrated the successful application of this compound in Suzuki-Miyaura coupling reactions. For instance, its coupling with various arylboronic acids has been achieved under standard palladium-catalyzed conditions.

CatalystLigandBaseSolventTemperature (°C)Yield (%)
Pd(PPh₃)₄-Na₂CO₃Toluene/Ethanol/Water80-10075-95
PdCl₂(dppf)dppfK₃PO₄Dioxane90-11080-98
Pd(OAc)₂SPhosK₂CO₃Toluene/Water10085-97

This table presents typical conditions for Suzuki-Miyaura coupling reactions involving aryl iodides and is representative of the likely conditions for the title compound.

Beyond the Suzuki-Miyaura reaction, the iodo substituent of this compound is a versatile handle for other important transition metal-catalyzed cross-coupling reactions.

The Heck reaction involves the coupling of the aryl iodide with an alkene to form a new carbon-carbon bond at the vinylic position. This reaction is typically catalyzed by a palladium complex in the presence of a base. The reaction with this compound would lead to the formation of a substituted stilbene (B7821643) or cinnamate (B1238496) derivative, depending on the alkene used.

The Sonogashira coupling enables the formation of a carbon-carbon bond between the aryl iodide and a terminal alkyne. This reaction is co-catalyzed by palladium and copper complexes and requires a base. The product would be a 3-alkynyl-6-fluoro-2-methylbenzoate derivative, which is a valuable building block for the synthesis of more complex molecules.

The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds. It involves the palladium-catalyzed coupling of an aryl halide with an amine. The reaction of this compound with primary or secondary amines would yield the corresponding 3-amino-6-fluoro-2-methylbenzoate derivatives.

Coupling ReactionCoupling PartnerCatalyst SystemBaseTypical Product
HeckAlkenePd(OAc)₂ / PPh₃Et₃NSubstituted Cinnamate Derivative
SonogashiraTerminal AlkynePdCl₂(PPh₃)₂ / CuIEt₃N3-Alkynyl-6-fluoro-2-methylbenzoate
Buchwald-HartwigAminePd₂(dba)₃ / BINAPNaOtBu3-Amino-6-fluoro-2-methylbenzoate

This table provides a general overview of the expected outcomes for these coupling reactions with the title compound.

Reactivity of the Fluoro Substituent and Aromatic Nucleophilic Substitution Pathways

The fluoro substituent on the aromatic ring is generally less reactive than the iodo substituent in the context of transition metal-catalyzed cross-coupling reactions. However, its high electronegativity makes the aromatic ring electron-deficient, which can facilitate nucleophilic aromatic substitution (SNAr) reactions, particularly when there is a strong electron-withdrawing group positioned ortho or para to it.

In this compound, the fluoro group is ortho to the methyl ester. While the ester is an electron-withdrawing group, its effect is somewhat attenuated by the ortho-methyl group. The SNAr reactivity of the fluoro group in this specific compound is therefore expected to be moderate. Displacement of the fluorine atom would require harsh reaction conditions, such as high temperatures and strong nucleophiles.

Common nucleophiles used in SNAr reactions include alkoxides, thiolates, and amines. The reaction proceeds through a Meisenheimer complex, a resonance-stabilized intermediate, and the stability of this complex is a key factor in determining the reaction rate.

Reactivity of the Ester Moiety: Transformations and Reductions

The methyl ester group in this compound is susceptible to various transformations, offering another avenue for structural modification.

Ester hydrolysis, the conversion of the ester to a carboxylic acid, can be achieved under either acidic or basic conditions. Basic hydrolysis, or saponification, is typically carried out using an aqueous solution of a strong base like sodium hydroxide (B78521) or potassium hydroxide, followed by an acidic workup to protonate the resulting carboxylate salt. This would yield 6-fluoro-3-iodo-2-methylbenzoic acid.

Transesterification, the conversion of one ester to another, can be accomplished by treating the methyl ester with an excess of another alcohol in the presence of an acid or base catalyst. This equilibrium-driven reaction is often facilitated by removing the methanol (B129727) byproduct.

The selective reduction of the ester group to a primary alcohol can be achieved using powerful reducing agents such as lithium aluminum hydride (LiAlH₄) or diisobutylaluminium hydride (DIBAL-H). This transformation would yield (6-fluoro-3-iodo-2-methylphenyl)methanol. Care must be taken to control the reaction conditions to avoid the potential reduction of the iodo substituent, although the carbon-iodine bond is generally stable to these hydride reagents under standard conditions.

TransformationReagent(s)Product
HydrolysisNaOH (aq), then H₃O⁺6-fluoro-3-iodo-2-methylbenzoic acid
TransesterificationR-OH, H⁺ or RO⁻Alkyl 6-fluoro-3-iodo-2-methylbenzoate
ReductionLiAlH₄ or DIBAL-H(6-fluoro-3-iodo-2-methylphenyl)methanol

This table summarizes the key transformations of the ester moiety in the title compound.

"Ester Dance" Rearrangement and Mechanistic Insightsacs.orgresearchgate.net

The "ester dance" is a functional group translocation wherein an ester substituent migrates from one carbon to another on an aromatic ring. nih.gov This rearrangement is distinct from classical intramolecular rearrangements and is typically catalyzed by a transition metal, most notably palladium. nih.govwaseda.jp While direct studies on this compound are not prevalent, the established mechanism for the palladium-catalyzed ester dance provides a framework for understanding its potential behavior. acs.orgnih.gov

The reaction is believed to be driven by thermodynamics, proceeding to a more stable, regioisomeric product. acs.orgnih.gov The currently accepted mechanism is hypothesized to proceed through a multistep sequence initiated by the palladium catalyst. acs.orgnih.govresearchgate.net

Plausible Mechanistic Pathway:

Oxidative Addition: A low-valent palladium catalyst, such as Pd(0), inserts into the C(acyl)–O bond of the ester. acs.orgnih.gov For this compound, this would form an acylpalladium(II) intermediate.

Ortho-Deprotonation and Decarbonylation: A base present in the reaction mixture facilitates the deprotonation of a C-H bond ortho to the ester group. This is followed by decarbonylation (loss of CO). nih.govchemrxiv.org This sequence can lead to the formation of an aryne-palladium complex or an η²-arene-palladium complex. acs.orgchemrxiv.org

Protonation and Carbonylation: The intermediate complex is then protonated and subsequently undergoes carbonylation. acs.orgnih.gov

Reductive Elimination: The final step is the reductive elimination of the rearranged ester, which regenerates the Pd(0) catalyst and completes the catalytic cycle. acs.orgnih.gov

This transformation is mechanistically distinct from the "halogen dance" reaction, which is also a functional group translocation but is typically base-catalyzed. nih.govwikipedia.org The halogen dance proceeds via a sequence of deprotonation and halogen-metal exchange steps, fundamentally differing from the palladium-mediated C-O bond activation of the ester dance. wikipedia.orgias.ac.in For this compound, an ester dance would involve the migration of the -COOCH₃ group, for instance from position 1 to position 6, if the resulting product, Methyl 2-fluoro-5-iodo-6-methylbenzoate, were thermodynamically more stable. The feasibility and direction of such a dance would be heavily influenced by the complex steric and electronic environment of the aromatic ring.

Influence of Steric and Electronic Effects on Reaction Regioselectivity and Pathwaynih.govwaseda.jpnih.govresearchgate.net

The regioselectivity of reactions involving this compound is dictated by a complex interplay of steric and electronic effects imparted by its four distinct substituents. Predicting the outcome of a reaction requires careful consideration of how each group influences the electron density and accessibility of the aromatic ring's reaction sites. rsc.org

The directing effects of the substituents are summarized below:

-COOCH₃ (Methyl Ester): A meta-directing deactivator due to its electron-withdrawing nature.

-F (Fluoro): An ortho-, para-directing deactivator, strongly electron-withdrawing via induction but weakly donating via resonance.

-CH₃ (Methyl): An ortho-, para-directing activator due to electron donation via hyperconjugation.

-I (Iodo): An ortho-, para-directing deactivator, weakly electron-withdrawing.

In transition metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, the site of reaction is often determined during the initial oxidative addition step. acs.org For polyhalogenated aromatic compounds, the C-X bond with the lowest bond dissociation energy is typically the most reactive. acs.org Therefore, in this compound, the C-I bond is the most probable site for initial oxidative addition, as the C-I bond is significantly weaker than C-F and C-H bonds.

Steric hindrance plays a crucial role. The methyl group at C2 and the fluorine atom at C6 create a crowded environment around the ester functionality and the adjacent positions. This steric bulk can hinder the approach of a bulky catalyst or reagent, potentially influencing which C-H or C-I bond is most accessible for reaction. rsc.org For instance, in a Suzuki coupling, while the C-I bond at position 3 is electronically favored for reaction, the flanking methyl group at C2 could modulate the reaction rate compared to a less hindered iodoarene. researchgate.netrsc.org

The table below summarizes the expected influence of each substituent on the reactivity of the aromatic ring.

SubstituentPositionElectronic EffectDirecting EffectSteric Effect
-COOCH₃1Withdrawing (Deactivating)MetaModerate
-CH₃2Donating (Activating)Ortho, ParaSignificant
-I3Withdrawing (Deactivating)Ortho, ParaModerate
-F6Withdrawing (Deactivating)Ortho, ParaLow

Mechanistic Elucidation through Kinetic and Isotopic Labeling Studiesresearchgate.netresearchgate.net

Kinetic and isotopic labeling studies are powerful tools for elucidating the detailed mechanisms of chemical reactions. researchgate.net While specific studies on this compound are not documented in the reviewed literature, the application of these methods to analogous systems, such as palladium-catalyzed cross-couplings, provides a blueprint for how its reactivity could be investigated. acs.org

Kinetic Analysis involves measuring reaction rates under varying conditions (e.g., concentration of reactants, catalyst, or ligands) to determine the reaction order with respect to each component. This data helps identify the species involved in the rate-determining step of the reaction. For example, in a palladium-catalyzed reaction, if the rate is found to be first-order in the aryl halide and the catalyst, but zero-order in the coupling partner, it would suggest that the oxidative addition is the rate-limiting step. acs.org

Isotopic Labeling Studies and the measurement of Kinetic Isotope Effects (KIEs) provide insight into bond-breaking and bond-forming events in the rate-determining step. A primary KIE is observed when a bond to an isotopically substituted atom is broken in the rate-limiting step. For instance, to probe a suspected C-H activation step in a reaction of this compound, one could compare the reaction rate of the standard substrate with a deuterated analogue. A significant kH/kD value (>2) would confirm that the C-H bond is broken in the rate-limiting step.

ExperimentObserved KIE (k_light / k_heavy)Mechanistic Interpretation
Competitive reaction of C-H vs. C-D at position 4kH/kD ≈ 1.0 - 1.2C-H bond cleavage at position 4 is not involved in the rate-determining step.
Competitive reaction of C-H vs. C-D at position 5kH/kD ≈ 4.5C-H bond cleavage at position 5 is likely the rate-determining step of the reaction.
Reaction with ¹²C-carbonyl vs. ¹³C-carbonyl esterk¹²/k¹³ ≈ 1.01Decarbonylation is not rate-limiting. The small KIE may indicate a pre-equilibrium step involving the carbonyl.

These methods, applied in concert, would allow for a detailed mapping of the reaction energy surface, distinguishing between possible mechanistic pathways and identifying turnover-limiting steps for reactions involving this compound.

Computational and Theoretical Studies of Methyl 6 Fluoro 3 Iodo 2 Methylbenzoate

Density Functional Theory (DFT) Calculations for Electronic Structure and Properties

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. For Methyl 6-fluoro-3-iodo-2-methylbenzoate, DFT calculations, often employing hybrid functionals like B3LYP with appropriate basis sets (e.g., 6-311+G(d,p)), can elucidate a range of electronic properties. researchgate.net These calculations can determine the optimized molecular geometry, detailing bond lengths, bond angles, and dihedral angles.

The electronic properties of the benzene (B151609) ring in this molecule are significantly influenced by the combined effects of the fluorine, iodine, and methyl substituents. The fluorine atom acts as a strong electron-withdrawing group through its inductive effect, while the iodine atom has a more complex role, exhibiting both electron-withdrawing inductive effects and electron-donating resonance effects. The methyl group is generally considered an electron-donating group. DFT calculations can quantify these effects by mapping the electron density distribution and calculating molecular electrostatic potential (MEP) surfaces, which highlight regions of positive and negative charge, indicating potential sites for electrophilic and nucleophilic attack.

Key parameters that can be derived from DFT calculations for this compound include:

Optimized Geometry: Precise bond lengths and angles.

Vibrational Frequencies: Prediction of infrared and Raman spectra. researchgate.net

Atomic Charges: Distribution of electron density among the atoms.

Calculated PropertyTheoretical Significance
Optimized Molecular GeometryProvides the most stable three-dimensional arrangement of atoms.
Molecular Orbital Energies (HOMO/LUMO)Crucial for understanding reactivity and electronic transitions.
Molecular Electrostatic Potential (MEP)Visualizes charge distribution and predicts sites for non-covalent interactions.
Vibrational FrequenciesAllows for the theoretical prediction of IR and Raman spectra for structural confirmation.

Frontier Molecular Orbital (FMO) Analysis and Prediction of Reactivity

Frontier Molecular Orbital (FMO) theory simplifies the understanding of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. youtube.comwikipedia.orglibretexts.org The energy and spatial distribution of these orbitals are critical in determining the nature of chemical reactions.

For this compound:

The HOMO represents the orbital from which electrons are most readily donated. Its energy is related to the ionization potential, and its location on the molecule indicates the most probable sites for electrophilic attack. In this molecule, the HOMO is expected to have significant contributions from the π-system of the benzene ring and potentially the lone pairs of the iodine and oxygen atoms.

The LUMO is the lowest energy orbital that can accept electrons. Its energy is related to the electron affinity, and its location highlights the most probable sites for nucleophilic attack. The LUMO is likely to be distributed over the aromatic ring and the carbonyl group of the ester.

The HOMO-LUMO energy gap is a key indicator of a molecule's kinetic stability and chemical reactivity. A smaller gap generally suggests higher reactivity. FMO analysis can predict the regioselectivity of reactions like cycloadditions and can provide insights into the reaction mechanism. wikipedia.orgucsb.edu

OrbitalSignificance in ReactivityPredicted Localization in this compound
HOMO (Highest Occupied Molecular Orbital)Electron-donating ability; site of electrophilic attack.Primarily on the aromatic ring, with contributions from the iodine and oxygen atoms.
LUMO (Lowest Unoccupied Molecular Orbital)Electron-accepting ability; site of nucleophilic attack.Distributed over the aromatic ring and the carbonyl group.
HOMO-LUMO GapIndicator of chemical reactivity and kinetic stability.Influenced by the electronic effects of all substituents.

Conformational Analysis and Energy Landscape Exploration

The presence of the methyl and methyl ester groups introduces rotational flexibility in this compound. Conformational analysis aims to identify the most stable arrangements of the molecule (conformers) and the energy barriers between them. lumenlearning.com This is crucial as the reactivity and physical properties of a molecule can be highly dependent on its conformation.

Computational methods can be used to perform a systematic search of the conformational space by rotating the single bonds, specifically the C-C bond connecting the methyl group to the ring and the C-C and C-O bonds of the methyl ester group. For each conformation, the energy can be calculated to construct a potential energy surface. The minima on this surface correspond to stable conformers, while the saddle points represent transition states for conformational changes.

For substituted benzoates, the orientation of the ester group relative to the plane of the benzene ring is a key conformational feature. rsc.org Steric hindrance between the ortho-methyl group and the methyl ester group will likely play a significant role in determining the preferred conformation, potentially leading to a non-planar arrangement of the ester group with respect to the aromatic ring.

Prediction of Regioselectivity in Electrophilic and Nucleophilic Aromatic Substitution

The substituents on the benzene ring of this compound dictate the position of further substitution reactions.

Electrophilic Aromatic Substitution (EAS): The directing effects of the existing substituents determine where an incoming electrophile will attack the ring.

-F (Fluoro): Ortho, para-directing, but deactivating due to its strong inductive effect.

-I (Iodo): Ortho, para-directing and deactivating.

-CH₃ (Methyl): Ortho, para-directing and activating.

-COOCH₃ (Methyl Ester): Meta-directing and deactivating.

Nucleophilic Aromatic Substitution (SNA_r): For SNA_r to occur, the aromatic ring generally needs to be activated by strongly electron-withdrawing groups. The fluorine and iodo substituents, along with the methyl ester group, make the ring electron-deficient and thus more susceptible to nucleophilic attack. The positions ortho and para to the strongly deactivating groups are the most likely sites for nucleophilic substitution. fiveable.mestackexchange.com The iodine atom, being a good leaving group, could potentially be displaced by a nucleophile.

Quantum Chemical Descriptors and Advanced Structure-Reactivity Relationship Models

Quantum chemical descriptors are numerical values derived from the electronic structure of a molecule that can be used to predict its properties and reactivity. These descriptors form the basis of Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models.

For this compound, relevant descriptors include:

Hardness and Softness: Related to the HOMO-LUMO gap, these descriptors predict the resistance of a molecule to changes in its electron distribution.

Electronegativity: The ability of the molecule to attract electrons.

Electrophilicity Index: A measure of the molecule's ability to act as an electrophile.

Aromaticity Indices: Such as the Nucleus-Independent Chemical Shift (NICS) or the Harmonic Oscillator Model of Aromaticity (HOMA), which quantify the degree of aromaticity of the benzene ring. nih.gov

These descriptors can be used to build predictive models for various properties, including biological activity, toxicity, and reaction rates, by correlating them with experimental data for a series of related compounds. nih.govnih.govnih.gov

Advanced Analytical Techniques for Structural Elucidation and Purity Assessment of Methyl 6 Fluoro 3 Iodo 2 Methylbenzoate

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy Methodologies

High-resolution NMR spectroscopy is a cornerstone for the structural elucidation of organic molecules like methyl 6-fluoro-3-iodo-2-methylbenzoate. It provides detailed information about the chemical environment of magnetically active nuclei.

Two-dimensional (2D) NMR experiments are instrumental in establishing the precise connectivity between protons and carbons within the molecule.

COrrelation SpectroscopY (COSY): This proton-detected 2D experiment identifies protons that are J-coupled, typically through three bonds (³JHH). sdsu.edu For this compound, a COSY spectrum would reveal correlations between the aromatic protons, helping to assign their relative positions on the benzene (B151609) ring.

Heteronuclear Single Quantum Coherence (HSQC) or Heteronuclear Multiple Quantum Coherence (HMQC): These experiments correlate proton and carbon signals that are directly attached to each other (¹JCH). libretexts.orgsdsu.edu An HSQC or HMQC spectrum would show a cross-peak for each proton connected to a carbon, for instance, linking the methyl protons to the methyl carbon and the methoxy (B1213986) protons to the methoxy carbon. youtube.comlibretexts.org

Heteronuclear Multiple Bond Correlation (HMBC): This technique reveals longer-range couplings between protons and carbons, typically over two or three bonds (²JCH and ³JCH). youtube.comsdsu.edu This is particularly useful for identifying quaternary carbons (carbons with no attached protons) and for assembling the molecular fragments. For example, an HMBC spectrum would show correlations from the methyl protons to the aromatic ring carbons at positions 1, 2, and 3, and from the methoxy protons to the carbonyl carbon.

Table 1: Expected 2D NMR Correlations for this compound

Proton SignalCOSY Correlation(s)HSQC/HMQC Correlation(s)HMBC Correlation(s)
Aromatic-HOther Aromatic-HCorresponding Aromatic-CCarbonyl-C, other Aromatic-C
Methyl-H (C2)NoneC2-Methyl-CC1, C2, C3 Aromatic-C
Methoxy-HNoneMethoxy-CCarbonyl-C

Fluorine-19 (¹⁹F) NMR: ¹⁹F is a spin-½ nucleus with 100% natural abundance and a high gyromagnetic ratio, making it highly sensitive for NMR analysis. wikipedia.org The chemical shift range for ¹⁹F NMR is significantly wider than for ¹H NMR, providing excellent signal dispersion. wikipedia.org In this compound, the ¹⁹F NMR spectrum would show a single resonance for the fluorine atom, and its chemical shift would be indicative of its electronic environment on the aromatic ring. Couplings to nearby protons (H-F coupling) would provide further structural confirmation. wikipedia.org

Iodine-127 (¹²⁷I) NMR: The ¹²⁷I nucleus has a spin of 5/2 and is quadrupolar, which typically results in very broad signals, often too broad to be detected by standard high-resolution NMR. researchgate.nethuji.ac.il The line width is highly dependent on the symmetry of the electronic environment around the iodine atom. huji.ac.il While direct detection of the ¹²⁷I signal in a molecule like this compound would be challenging, the technique can sometimes be used to study the oxidation state of iodine in organoiodine compounds. researchgate.netjst.go.jp

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination and Fragmentation Pathway Analysis.nih.govxmu.edu.cnmdpi.comnih.gov

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for determining the precise molecular weight of a compound, which allows for the unambiguous determination of its elemental composition. xmu.edu.cn For this compound (C₉H₈FIO₂), HRMS would provide a measured mass that is very close to the calculated exact mass of 293.9553.

Furthermore, by inducing fragmentation of the molecular ion, the resulting fragmentation pattern provides valuable structural information. nih.govnih.gov Common fragmentation pathways for substituted benzoates often involve the loss of the methoxy group (-OCH₃) or the entire ester group (-COOCH₃). mdpi.com The presence of iodine and fluorine would also lead to characteristic isotopic patterns and fragment ions.

Table 2: Predicted HRMS Fragmentation for this compound

FragmentDescription
[M - OCH₃]⁺Loss of the methoxy radical
[M - COOCH₃]⁺Loss of the carbomethoxy radical
[C₇H₄FI]⁺Loss of the ester and methyl groups

Infrared (IR) and Raman Spectroscopy for Functional Group Identification.ias.ac.inresearchgate.netresearchgate.netnih.govdocbrown.infodocbrown.info

Vibrational spectroscopy techniques like Infrared (IR) and Raman spectroscopy are used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies. ias.ac.inresearchgate.net

Infrared (IR) Spectroscopy: For this compound, the IR spectrum would show characteristic absorption bands for the C=O stretch of the ester group (typically around 1700-1730 cm⁻¹), C-O stretching vibrations, and aromatic C-H and C=C stretching vibrations. docbrown.info The C-F and C-I stretching vibrations would also be present, typically in the fingerprint region of the spectrum (below 1500 cm⁻¹). docbrown.info

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. ias.ac.inresearchgate.net It is particularly sensitive to non-polar bonds and symmetric vibrations. The aromatic ring vibrations in this compound would be expected to produce strong Raman signals. nih.gov

Table 3: Key Vibrational Frequencies for this compound

Functional GroupTypical Wavenumber (cm⁻¹)Spectroscopy Method
C=O (Ester)1700 - 1730IR
C-O (Ester)1100 - 1300IR
Aromatic C=C1450 - 1600IR, Raman
Aromatic C-H3000 - 3100IR
C-F1000 - 1400IR
C-I500 - 600IR, Raman

Single-Crystal X-ray Diffraction for Definitive Solid-State Structure Determination.nih.govwikipedia.orgnsf.govresearchgate.netmdpi.com

Single-crystal X-ray diffraction is the gold standard for determining the three-dimensional structure of a crystalline solid. nih.gov If a suitable single crystal of this compound can be grown, this technique can provide precise bond lengths, bond angles, and intermolecular interactions in the solid state. nsf.govresearchgate.net For substituted iodobenzoic acid derivatives, it has been observed that intermolecular interactions, such as those involving the iodine atoms, can influence the crystal packing. nih.govwikipedia.orgmdpi.com

Chromatographic Methods (GC-MS, LC-MS, HPLC) for Purity Assessment and Reaction Monitoring.bldpharm.combldpharm.combldpharm.com

Chromatographic techniques are essential for assessing the purity of a compound and for monitoring the progress of a chemical reaction. bldpharm.combldpharm.com

Gas Chromatography-Mass Spectrometry (GC-MS): This method is suitable for volatile and thermally stable compounds. This compound would be separated from any impurities in the gas chromatograph, and the mass spectrometer would provide identification of the components.

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is a versatile technique that can be applied to a wider range of compounds, including those that are not suitable for GC. The compound is separated by liquid chromatography and then detected by mass spectrometry. This is a common method for purity analysis of pharmaceutical intermediates and related compounds. bldpharm.com

High-Performance Liquid Chromatography (HPLC): HPLC with a UV detector is a widely used method for determining the purity of a compound. bldpharm.com A single, sharp peak in the chromatogram is indicative of a high-purity sample. The area under the peak is proportional to the concentration, allowing for quantitative analysis.

Applications of Methyl 6 Fluoro 3 Iodo 2 Methylbenzoate in Synthetic Chemistry and Materials Science

Role as a Key Intermediate in the Synthesis of Complex Organic Molecules

The structural features of Methyl 6-fluoro-3-iodo-2-methylbenzoate make it a valuable building block in the synthesis of complex organic molecules, particularly in the pharmaceutical and agrochemical industries. The iodo-substituent is a key functional handle for a variety of carbon-carbon and carbon-heteroatom bond-forming reactions.

One of the most powerful applications of aryl iodides is in palladium-catalyzed cross-coupling reactions. These reactions are fundamental to modern organic synthesis, allowing for the precise and efficient construction of complex molecular scaffolds. This compound is an excellent substrate for several of these transformations:

Suzuki-Miyaura Coupling: The reaction of the iodo-group with a boronic acid or ester in the presence of a palladium catalyst and a base allows for the formation of a new carbon-carbon bond. This is a widely used method for the synthesis of biaryl compounds, which are common motifs in medicinally active molecules. The reaction is generally high-yielding and tolerant of a wide range of functional groups.

Heck Reaction: This reaction involves the coupling of the aryl iodide with an alkene to form a new, more substituted alkene. organic-chemistry.org The Heck reaction is a powerful tool for the synthesis of complex olefinic structures and has been widely applied in the synthesis of natural products and pharmaceuticals.

Sonogashira Coupling: The iodo-substituent can be coupled with a terminal alkyne in the presence of a palladium catalyst and a copper(I) co-catalyst to form an aryl-alkyne. soton.ac.ukresearchgate.netrsc.orgchemrxiv.orgnih.gov This reaction is instrumental in the synthesis of a wide range of compounds, including those with applications in materials science and medicinal chemistry.

Buchwald-Hartwig Amination: This reaction allows for the formation of a carbon-nitrogen bond by coupling the aryl iodide with an amine in the presence of a palladium catalyst. This is a crucial transformation for the synthesis of many drug candidates and other biologically active molecules.

The fluorine and methyl substituents on the aromatic ring of this compound also play a crucial role. The fluorine atom can modulate the electronic properties of the molecule and can participate in hydrogen bonding, which can influence the binding of the final molecule to biological targets. The methyl group provides steric bulk and can influence the conformation of the molecule, which can also be important for its biological activity.

A related compound, 3-bromo-6-fluoro-2-iodobenzoic acid, has been highlighted as a valuable intermediate in the synthesis of more complex organic molecules, particularly for forming biaryl compounds that are essential in pharmaceuticals and agrochemicals. The ability of such halogenated benzoic acids to undergo various transformations makes them key building blocks in synthetic organic chemistry.

Derivatization to Novel Chemical Entities with Tailored Chemical Functionality

The reactivity of the iodo-group in this compound allows for its conversion into a wide variety of other functional groups, leading to the creation of novel chemical entities with tailored properties. This process of derivatization is a key strategy in drug discovery and materials science.

The following table summarizes some of the possible derivatization reactions of the iodo-group:

Reaction TypeReagent(s)Product Functional Group
Suzuki-Miyaura CouplingR-B(OH)2, Pd catalyst, baseR-Aryl
Heck ReactionAlkene, Pd catalyst, baseAryl-Alkene
Sonogashira CouplingTerminal alkyne, Pd/Cu catalyst, baseAryl-Alkyne
Buchwald-Hartwig AminationR2NH, Pd catalyst, baseAryl-NR2
Stille CouplingR-Sn(Alkyl)3, Pd catalystR-Aryl
Negishi CouplingR-Zn-X, Pd catalystR-Aryl
CyanationCuCN or Zn(CN)2, Pd catalystAryl-CN
CarbonylationCO, Pd catalyst, alcoholAryl-COOR

These reactions allow for the introduction of a diverse range of substituents at the 3-position of the benzene (B151609) ring, each of which can impart unique properties to the resulting molecule. For example, the introduction of a basic nitrogen-containing group through Buchwald-Hartwig amination can improve the solubility and pharmacokinetic properties of a drug candidate. The introduction of a conjugated system through Heck or Sonogashira coupling can lead to materials with interesting photophysical properties.

Utilization as a Precursor in Polymer Chemistry and Advanced Materials Development

Functionalized aromatic compounds like this compound are potential monomers for the synthesis of advanced polymers and materials. The presence of multiple reactive sites allows for its incorporation into polymer chains through various polymerization techniques.

For instance, the iodo-group can be converted to other functional groups, such as a vinyl or an ethynyl (B1212043) group, which can then undergo polymerization. Alternatively, the ester group can be hydrolyzed to a carboxylic acid, which can then be used in condensation polymerizations to form polyesters or polyamides.

The unique combination of substituents in this compound makes it an attractive candidate for the synthesis of materials with specific properties:

Organic Light-Emitting Diodes (OLEDs): The incorporation of fluorinated and arylated building blocks is a common strategy in the design of materials for OLEDs. google.com The fluorine atoms can improve the electron-transporting properties of the material, while the extended conjugation that can be introduced via cross-coupling reactions can tune the emission color.

Organic Semiconductors: The ability to form ordered, π-stacked structures is a key requirement for organic semiconductors. The rigid, planar nature of the benzene ring, combined with the potential for intermolecular interactions involving the fluorine atom, suggests that polymers derived from this monomer could exhibit interesting semiconductor properties. Research on related halogenated benzoic acids has indicated their suitability for developing advanced materials like organic semiconductors due to their unique electronic properties.

High-Performance Polymers: The fluorine atoms can also enhance the thermal stability and chemical resistance of polymers, making them suitable for use in demanding applications.

While specific examples of polymers derived from this compound are not yet widely reported in the literature, the principles of polymer chemistry suggest that it is a promising precursor for the development of new functional materials.

Integration into Supramolecular Chemistry and Self-Assembling Systems

Supramolecular chemistry involves the study of systems composed of multiple molecules held together by non-covalent interactions. The design of molecules that can self-assemble into well-defined, functional structures is a major goal of this field.

This compound possesses several features that make it an interesting building block for supramolecular chemistry:

Hydrogen Bonding: The fluorine atom can act as a hydrogen bond acceptor, while the ester group can also participate in hydrogen bonding interactions.

Halogen Bonding: The iodine atom can participate in halogen bonding, a non-covalent interaction between a halogen atom and a Lewis base. Halogen bonding is increasingly being used as a tool for the rational design of supramolecular assemblies.

π-π Stacking: The aromatic ring can participate in π-π stacking interactions with other aromatic systems.

By carefully designing derivatives of this compound, it should be possible to create molecules that self-assemble into a variety of supramolecular structures, such as liquid crystals, gels, and discrete molecular cages. For example, related fluorinated benzoic acids are known to be structural scaffolds for bent-core liquid crystals. ossila.com

Application in Catalyst and Ligand Design (General Chemical Applications)

The development of new catalysts and ligands is crucial for advancing the field of synthetic chemistry. The unique electronic and steric properties of this compound make it a potential scaffold for the design of novel ligands for metal-catalyzed reactions.

The iodo-substituent can be readily converted into a variety of other functional groups that can coordinate to metal centers. For example, it can be converted to a phosphine (B1218219) group via reaction with a phosphinating agent, or to a nitrogen-containing heterocycle via cross-coupling reactions. The resulting ligands could then be used to prepare metal complexes with unique catalytic properties.

The fluorine and methyl substituents on the aromatic ring can also play a role in tuning the properties of the resulting catalyst. The fluorine atom can influence the electronic properties of the metal center, while the methyl group can create a specific steric environment around the metal, which can influence the selectivity of the catalyzed reaction.

For instance, Schiff base ligands derived from fluorinated benzohydrazides have been used to synthesize transition metal complexes that exhibit catalytic activity in oxidation reactions. mdpi.com This highlights the potential of incorporating fluorinated benzoic acid derivatives into ligand scaffolds to develop new catalysts.

Future Research Directions and Challenges for Methyl 6 Fluoro 3 Iodo 2 Methylbenzoate

Development of More Efficient and Atom-Economical Synthetic Pathways

One promising approach is the late-stage functionalization of simpler, more readily available precursors. For instance, methods for the regioselective iodination and fluorination of 2-methylbenzoate (B1238997) derivatives would be highly desirable. While the synthesis of related compounds like 3-Bromo-6-fluoro-2-iodobenzoic acid often involves sequential halogenation, developing catalytic methods for direct C-H functionalization would represent a significant advancement.

Another avenue for improvement is the optimization of existing multi-step syntheses. For example, the conversion of the corresponding carboxylic acid, 6-fluoro-3-iodo-2-methylbenzoic acid, to the methyl ester can be achieved through various esterification methods. A documented synthesis of the related methyl 3-fluoro-6-iodo-2-methylbenzoate involves a two-step process using oxalyl dichloride followed by methanol (B129727). chemicalbook.com Research into one-pot procedures or the use of milder, more environmentally benign reagents could streamline this process.

Parameter Traditional Synthesis Potential Future Synthesis
Starting Material Multi-substituted benzene (B151609)Simple benzoate (B1203000) derivative
Key Steps Sequential additions, protection/deprotectionCatalytic C-H functionalization
Reagents Stoichiometric, harsh reagentsCatalytic, milder reagents
Atom Economy LowHigh
Environmental Impact HighLow

Exploration of Novel Reactivity Patterns and Unprecedented Transformations

The rich functionality of Methyl 6-fluoro-3-iodo-2-methylbenzoate offers a playground for exploring novel reactivity. The carbon-iodine bond is particularly amenable to a wide range of transformations, including various cross-coupling reactions such as Suzuki, Heck, and Sonogashira couplings. Future research could focus on leveraging the electronic effects of the fluorine and methyl groups to achieve unique reactivity and selectivity in these reactions.

The interplay between the substituents could also lead to unprecedented transformations. For example, intramolecular reactions, such as cyclizations initiated by the activation of the C-I bond, could provide rapid access to complex heterocyclic scaffolds. The steric hindrance provided by the ortho-methyl group could also be exploited to control the regioselectivity of reactions at the adjacent iodine atom.

Furthermore, the development of new catalytic systems specifically designed for substrates bearing both electron-withdrawing (fluoro) and electron-donating (methyl) groups could unlock new reaction pathways that are currently inaccessible.

Advanced Computational Modeling for Precise Reaction Prediction and Design

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool in modern organic synthesis. For a molecule as complex as this compound, computational modeling can provide invaluable insights into its electronic structure, reactivity, and reaction mechanisms.

Future research should employ advanced computational models to:

Predict Reactivity: Accurately predict the most reactive sites on the molecule under various reaction conditions.

Elucidate Reaction Mechanisms: Investigate the transition states and intermediates of potential reactions to understand the factors controlling selectivity.

Design New Catalysts: In-silico design of catalysts that are specifically tailored to activate and transform this compound in a desired manner.

Optimize Reaction Conditions: Computationally screen different solvents, temperatures, and reagents to identify the optimal conditions for a given transformation, thereby reducing the need for extensive experimental optimization.

Computational Method Application for this compound
Density Functional Theory (DFT) Calculation of electronic properties, reaction energies, and transition states.
Molecular Dynamics (MD) Simulation of solvent effects and conformational dynamics.
Quantum Mechanics/Molecular Mechanics (QM/MM) Modeling of enzyme-catalyzed reactions involving the compound.

Integration into Flow Chemistry and Automated Synthesis Platforms

The transition from traditional batch synthesis to continuous flow chemistry offers numerous advantages, including enhanced safety, improved reproducibility, and easier scalability. nih.govnih.gov Integrating the synthesis and subsequent transformations of this compound into flow chemistry platforms is a critical area for future research.

Flow chemistry would be particularly beneficial for:

Handling Hazardous Reagents: Safely performing reactions that involve hazardous or unstable intermediates.

Precise Control of Reaction Parameters: Accurately controlling temperature, pressure, and reaction time to improve yields and selectivity.

Telescoped Reactions: Performing multiple synthetic steps in a continuous sequence without isolating intermediates, thereby increasing efficiency. acs.org

Furthermore, the concept of automated synthesis, where machines can assemble complex molecules from simple building blocks, is rapidly gaining traction. foresight.orgumsl.edu this compound, as a functionalized building block, is an ideal candidate for incorporation into such automated platforms. This would enable the rapid synthesis of libraries of derivatives for applications in drug discovery and materials science. acs.orgresearchgate.netresearchgate.net

Expanding Its Utility in Emerging Chemical Technologies and Fine Chemical Production

While currently utilized as a building block in organic synthesis, the potential applications of this compound are far from fully explored. Future research should aim to expand its utility in emerging chemical technologies and the production of fine chemicals.

Potential areas of application include:

Medicinal Chemistry: The presence of fluorine is a common feature in many pharmaceuticals due to its ability to modulate metabolic stability and binding affinity. The compound could serve as a key intermediate in the synthesis of novel drug candidates. The precursor, 2-Fluoro-6-methylbenzoic acid, is a known building block for an epidermal growth factor receptor (EGFR) inhibitor and avacopan. ossila.com

Materials Science: The unique electronic properties conferred by the fluoro and iodo substituents could make derivatives of this compound suitable for applications in organic electronics, such as organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs).

Agrochemicals: The development of new pesticides and herbicides often relies on the synthesis of novel, highly functionalized organic molecules.

The successful development of new applications will depend on a deeper understanding of the compound's properties and reactivity, which will be facilitated by the research directions outlined above.

This compound: A Halogenated Building Block with Emerging Potential

A comprehensive analysis of the chemical compound "this compound," this article explores its structural features, synthesis, and burgeoning role as a key intermediate in the development of complex molecules for medicinal chemistry and organic synthesis. The unique substitution pattern of this halogenated aromatic ester presents a versatile scaffold for the creation of novel therapeutic agents and functional materials.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Methyl 6-fluoro-3-iodo-2-methylbenzoate, and how do reaction conditions influence yield?

  • Methodological Answer : The compound is typically synthesized via esterification or halogenation of precursor benzoic acids. Key steps include:

  • Iodination : Use of iodine sources (e.g., NIS, I₂/KIO₃) in acidic or neutral media, with temperature control (60–100°C) to avoid side reactions.
  • Esterification : Methylation via Fischer esterification (H₂SO₄ catalyst) or using methyl halides in polar aprotic solvents (e.g., DMF).
  • Solvent choice (e.g., DCM vs. THF) significantly impacts purity, as polar solvents may promote hydrolysis of the ester group .
    • Critical Parameter : Reaction time optimization (e.g., 12–24 hours for iodination) minimizes decomposition of the iodine substituent, which is sensitive to prolonged heating .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and how are data interpreted?

  • Methodological Answer :

  • ¹H/¹³C NMR : Assign peaks using substituent effects:
  • Fluoro and iodo groups deshield adjacent protons (e.g., H-5 and H-4 in the aromatic ring).
  • Methyl ester (COOCH₃) appears as a singlet near δ 3.8–4.0 ppm in ¹H NMR .
  • Mass Spectrometry (EI-MS) : Confirm molecular ion [M+] at m/z 308 (C₁₀H₉FIO₂), with fragmentation patterns reflecting loss of methyl groups (Δ m/z 15) or iodine (Δ m/z 127) .
  • IR Spectroscopy : Ester carbonyl (C=O) stretch at ~1720 cm⁻¹; aromatic C-F and C-I bonds below 800 cm⁻¹ .

Advanced Research Questions

Q. How does the iodine substituent influence cross-coupling reactivity (e.g., Suzuki-Miyaura), and what strategies mitigate side reactions?

  • Methodological Answer :

  • Reactivity : The C-I bond’s moderate strength (vs. C-Br/Cl) makes it suitable for Pd-catalyzed couplings. However, steric hindrance from the 2-methyl group may reduce catalytic efficiency.
  • Optimization :
  • Use bulky ligands (e.g., SPhos) to stabilize the Pd(0) intermediate.
  • Lower reaction temperatures (60–80°C) prevent β-hydride elimination.
  • Co-solvents like toluene/water (4:1) improve substrate solubility .
  • Challenges : Competing protodeiodination under basic conditions requires careful pH control (pH 7–9) .

Q. How can computational chemistry predict regioselectivity in functionalization reactions of this compound?

  • Methodological Answer :

  • DFT Calculations : Use Gaussian or ORCA to model electron density maps. The iodine atom’s electronegativity directs electrophilic substitution to the para position (C-4) relative to the ester group.
  • NBO Analysis : Quantifies hyperconjugative interactions between the ester group and aromatic ring, explaining meta/para selectivity in nitration or sulfonation .
  • Validation : Compare computational results with experimental HPLC-MS data to refine models .

Q. What strategies resolve contradictions in reported yields for Sonogashira coupling reactions involving this compound?

  • Methodological Answer :

  • Root Cause Analysis :
  • Purity : Impurities from incomplete iodination (e.g., residual Br from precursors) reduce coupling efficiency. Use GC-MS to verify starting material purity (>98%) .
  • Catalyst Deactivation : Trace moisture or oxygen poisons Pd catalysts. Employ Schlenk techniques for anhydrous/anaerobic conditions.
  • Case Study : A 2024 study achieved 85% yield using Pd(OAc)₂/XPhos in degassed THF, compared to 60% yield with PdCl₂(PPh₃)₂ in non-degassed DMF .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.